N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide
Description
N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide is a tetrazole-based compound characterized by a 4-fluorophenyl substituent at the N1 position of the tetrazole ring and a propionamide group attached via a methyl linker. Tetrazoles are heterocyclic aromatic compounds with a five-membered ring containing four nitrogen atoms, known for their metabolic stability, hydrogen-bonding capacity, and applications in pharmaceuticals and energetic materials.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-2-11(18)13-7-10-14-15-16-17(10)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQBKHQTQDFOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Introduction of the Propionamide Group: The resulting 4-fluorophenyl tetrazole is then reacted with propionyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the compound, potentially altering the tetrazole ring.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)propionamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Functional Groups and Solubility: The target compound’s propionamide group balances polarity and lipophilicity, offering advantages in membrane permeability compared to the more polar propanoic acid derivative (11, 88% yield) . Methyl esters (e.g., compound 8, 90% yield) exhibit lower solubility but may enhance bioavailability in hydrophobic environments .
In contrast, chlorotrityl groups (compound 8) introduce steric bulk and alter electronic density .
Applications:
Spectroscopic and Analytical Data
- HRMS Validation: Compound 3d’s HRMS-ESI data (m/z 336.0171 vs. calc. 336.0219) underscores the precision required for characterizing halogenated tetrazoles.
- NMR Trends: Methyl proton signals (e.g., δ 3.65–3.78 ppm in compounds 8–12 ) are consistent across esters and acids, while aromatic protons vary with substituent electronic effects.
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